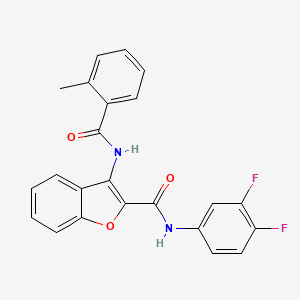

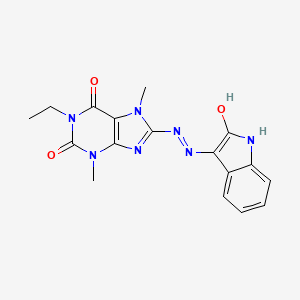

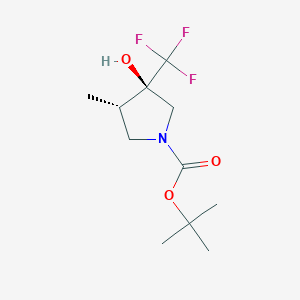

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, also known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Wissenschaftliche Forschungsanwendungen

Material Science and Organic Chemistry

- Heterocyclic Compound Synthesis : The reaction of manganese(III) acetate with diphenyl disulphide in the presence of unsaturated amides, including benzamides, leads to the formation of various cyclic products such as dihydro-1,3-oxazoles and pyrrolidines. This method represents a new route to heterocycles, which are core structures in many pharmaceuticals and advanced materials (Samii et al., 1987).

Medicinal Chemistry and Pharmacology

Dopamine Receptor Imaging Agents : Iodobenzamide analogs, including derivatives with benzofuran structures, have been synthesized and evaluated for their potential as D-2 dopamine receptor imaging agents. These compounds, particularly those with benzofuran rings, showed promising binding affinities, highlighting their potential in CNS dopamine receptor imaging (Murphy et al., 1990).

Anticancer Activity : Research into benzamides and their derivatives, including those with benzofuran moieties, has revealed their potential in cancer treatment. Some benzofuran derivatives have been identified to possess significant anti-inflammatory and antifertility activities, in addition to potential anticancer properties, underscoring the versatility of these compounds in drug development (Saksena et al., 1971).

Molecular Docking and Enzyme Inhibition

- Molecular Docking Studies : In silico molecular docking has been employed to evaluate the binding energies and ligand–receptor interactions of benzamides and their derivatives, aiming at identifying new compounds with potential sigma-1 receptor agonist properties and anticancer activity. This approach facilitates the discovery of molecules with high binding affinity and specificity towards targeted receptors, opening avenues for the development of novel therapeutics (Youssef et al., 2020).

Synthesis and Structural Analysis

- Regioselective Synthesis : Innovative methodologies for the regioselective synthesis of benzofuran-3-carboxamides have been developed, showcasing the strategic use of catalysis to access diverse and novel compounds. These synthetic routes enable the exploration of benzofuran derivatives for various applications, including their potential biological activities (Xia & Lee, 2014).

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3/c1-13-6-2-3-7-15(13)22(28)27-20-16-8-4-5-9-19(16)30-21(20)23(29)26-14-10-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVHOAQWVMCQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)

![2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658721.png)

![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)

![2-Thiabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B2658733.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)